molecular formula C13H17NO5S B5646354 4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid

4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid

Cat. No.: B5646354
M. Wt: 299.34 g/mol
InChI Key: UOFHPQYOIKEMRD-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C12H17NO5S. It is known for its unique structure, which includes a methoxy group, a piperidinylsulfonyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid typically involves the following steps:

    Formation of the Methoxybenzoic Acid Core: The starting material, 4-methoxybenzoic acid, is prepared through the methylation of 4-hydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The piperidinylsulfonyl group plays a crucial role in binding to the active site of the target enzyme, while the methoxy and benzoic acid groups contribute to the overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(piperidin-1-ylsulfonyl)benzoic acid is unique due to the presence of both the methoxy and piperidinylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

4-methoxy-3-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-11-6-5-10(13(15)16)9-12(11)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFHPQYOIKEMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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